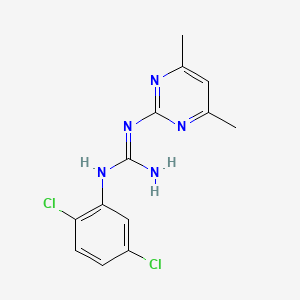
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
作用機序
The mechanism of action of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine involves its interaction with various neurotransmitter receptors in the brain. It acts as a partial agonist at the 5-HT1A receptor, which leads to the activation of downstream signaling pathways that regulate mood and anxiety. 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of cognition and perception. Additionally, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine enhances the release of dopamine and norepinephrine, which leads to increased activity in reward pathways and attention.
Biochemical and Physiological Effects:
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has been shown to have significant biochemical and physiological effects in various animal models. It has been found to increase locomotor activity and exploratory behavior in rats, which suggests a potential role in the treatment of attention deficit hyperactivity disorder (ADHD). 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has also been shown to reduce anxiety-like behavior in mice, which suggests a potential role in the treatment of anxiety disorders.
実験室実験の利点と制限
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has several advantages for use in lab experiments. It exhibits high affinity for specific neurotransmitter receptors, which allows for precise manipulation of these pathways. Additionally, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has a relatively long half-life, which allows for prolonged exposure in animal models. However, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine also has several limitations. It exhibits significant toxicity at high doses, which limits its use in certain experiments. Additionally, its effects on neurotransmitter pathways can be complex and difficult to interpret.
将来の方向性
There are several future directions for research on 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine. One potential area of study is its potential use in the treatment of ADHD and other attention disorders. Additionally, further research is needed to understand the complex interactions between 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine and neurotransmitter receptors in the brain. Finally, there is potential for the development of novel compounds based on the structure of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine that exhibit improved efficacy and safety profiles.
In conclusion, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine and related compounds has the potential to lead to significant advancements in the field of neuroscience.
合成法
The synthesis of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine involves the reaction of 4-methylcyclohexanone with 2-pyridinemethanamine in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then treated with piperazine to yield 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine. The overall yield of this reaction is approximately 60%.
科学的研究の応用
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has also been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters involved in reward pathways and attention.
特性
IUPAC Name |
1-(4-methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-15-5-7-17(8-6-15)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-4,9,15,17H,5-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUZRITYGWXAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)

![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)

![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)


![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)

![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5748494.png)